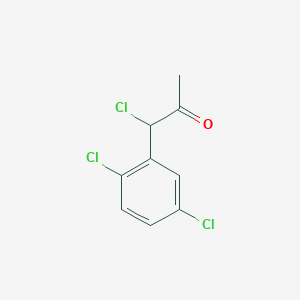
1-Chloro-1-(2,5-dichlorophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(2,5-dichlorophenyl)propan-2-one is an organic compound with the molecular formula C9H7Cl3O and a molecular weight of 237.51 g/mol It is a chlorinated derivative of acetophenone, characterized by the presence of three chlorine atoms attached to the phenyl and propanone moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-1-(2,5-dichlorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the chlorination of 1-(2,5-dichlorophenyl)propan-2-one using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the synthesis and minimize the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-1-(2,5-dichlorophenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom attached to the carbonyl carbon can be replaced by nucleophiles such as amines, alcohols, or thiols under basic conditions.
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reactions are typically carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation: Aqueous or organic solvents can be used, depending on the oxidizing agent and desired reaction conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Reduction: Secondary alcohols.
Oxidation: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(2,5-dichlorophenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and as a building block for more complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(2,5-dichlorophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects . The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-(2,5-dichlorophenyl)propan-2-one can be compared with other chlorinated acetophenone derivatives, such as:
1-Chloro-1-(2,4-dichlorophenyl)propan-2-one: Similar structure but with chlorine atoms at different positions on the phenyl ring.
1-Chloro-1-(2,6-dichlorophenyl)propan-2-one: Another isomer with chlorine atoms at the 2 and 6 positions.
1-Chloro-1-(3,4-dichlorophenyl)propan-2-one: Chlorine atoms at the 3 and 4 positions.
Uniqueness
The unique positioning of chlorine atoms in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific applications. Its reactivity and interaction with biological targets can differ significantly from other isomers, highlighting its importance in research and industry .
Eigenschaften
Molekularformel |
C9H7Cl3O |
|---|---|
Molekulargewicht |
237.5 g/mol |
IUPAC-Name |
1-chloro-1-(2,5-dichlorophenyl)propan-2-one |
InChI |
InChI=1S/C9H7Cl3O/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-4,9H,1H3 |
InChI-Schlüssel |
MOWOBKSGRMJDSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=CC(=C1)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


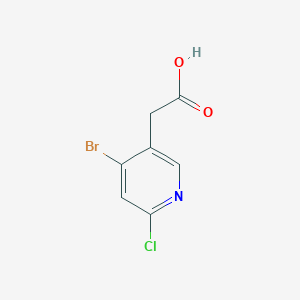
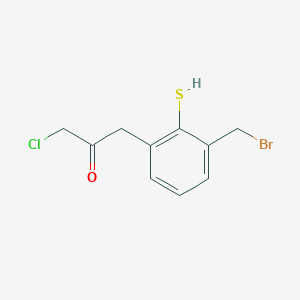
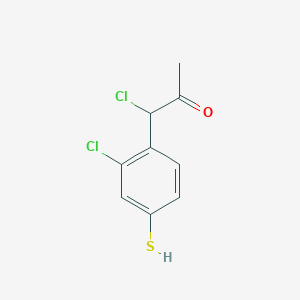
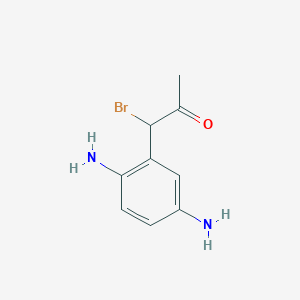
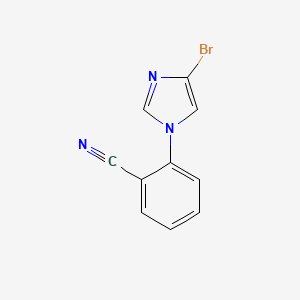
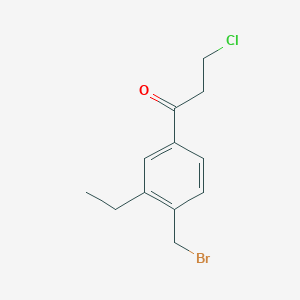
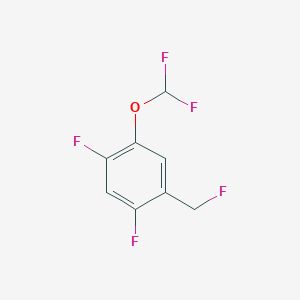
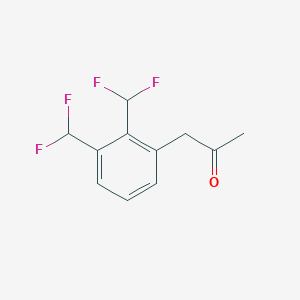
![7-Bromo-2-methyl-6-nitrothiazolo[5,4-b]pyridine](/img/structure/B14053353.png)

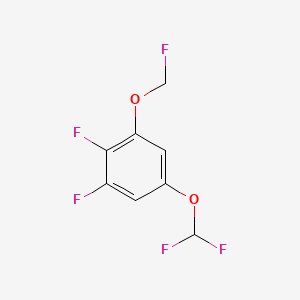
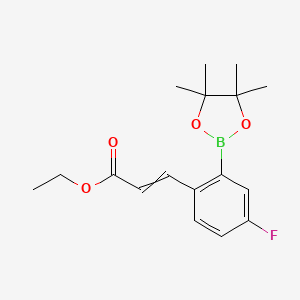
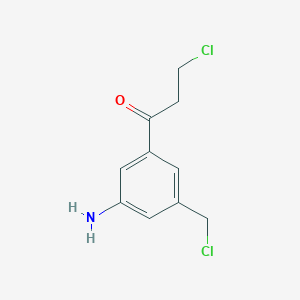
![N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-(3-fluorophenyl)-5-(5-methylpyridin-3-yl)pyridine-3-carboxamide](/img/structure/B14053376.png)
